联苯-3-羧硫代酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

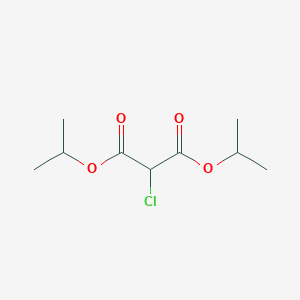

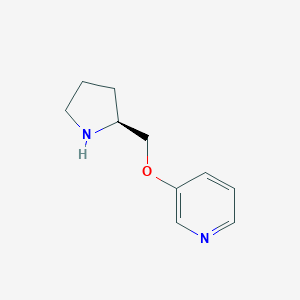

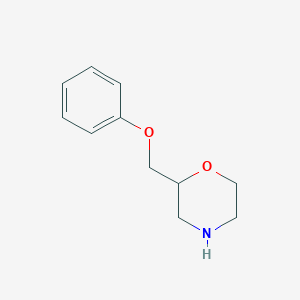

Biphenyl-3-carbothioic acid amide, also known as Biphenyl-3-carbothioic acid amide, is a useful research compound. Its molecular formula is C13H11NS and its molecular weight is 213.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Biphenyl-3-carbothioic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biphenyl-3-carbothioic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

酰胺的合成

联苯-3-羧硫代酰胺可用于酰胺的合成。 已开发出一种使用二苯基硅烷和N-甲基吡咯烷直接从胺和羧酸合成酰胺的方法,无需排空气或水分 . 该方法效率高,且具有广泛的官能团兼容性 .

医药应用

含有酰胺的分子可以用联苯-3-羧硫代酰胺合成,在各个领域都至关重要。 市场上 25% 的药物含有酰胺键,包括所有肽类药物和六种最畅销的小分子药物 .

高分子科学

可以用联苯-3-羧硫代酰胺形成的酰胺键在高分子科学中普遍存在。 聚酰胺代表了合成聚合物中最通用和功能最强的类别之一 .

绿色化学

使用联苯-3-羧硫代酰胺直接从胺和羧酸合成酰胺符合绿色化学原则。 该方法只生成水作为废物,使其成为一种可持续的方法 .

URAT1 抑制

联苯羧酸,包括联苯-3-羧硫代酰胺,已用于设计 URAT1 抑制剂 . URAT1 是一种与痛风和高尿酸血症相关的蛋白质,抑制它可以帮助治疗这些疾病 .

化学研究

联苯-3-羧硫代酰胺是一种化学化合物,可用于各种化学研究应用。 可以研究其性质和反应,以深入了解化学行为和相互作用 .

作用机制

Target of Action

Biphenyl-3-carbothioic acid amide primarily targets Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key component of the endocannabinoid system and a potential drug target for several therapeutic applications .

Mode of Action

Biphenyl-3-carbothioic acid amide interacts with FAAH as an active site-directed inhibitor . It blocks FAAH in an irreversible manner , leading to the inhibition of FAAH in peripheral tissues and the consequent enhancement of anandamide signaling at CB1 cannabinoid receptors localized on sensory nerve endings .

Biochemical Pathways

The inhibition of FAAH by Biphenyl-3-carbothioic acid amide affects the endocannabinoid system and fatty acid ethanolamide signaling . This results in an increase in anandamide levels, a neurotransmitter involved in pain, mood, and other neurological functions .

Pharmacokinetics

Similar compounds in its class, such as urb524, have been shown to have significant anxiolytic-like properties in animal models .

Result of Action

The result of Biphenyl-3-carbothioic acid amide’s action is the modulation of endocannabinoid and fatty acid ethanolamide signaling . This modulation can lead to analgesic, anti-inflammatory, and anxiolytic effects in animal models .

Action Environment

The action of Biphenyl-3-carbothioic acid amide is influenced by various environmental factors. For instance, the compound is extruded from the brain and spinal cord by the Abcg2 efflux transporter . Despite its inability to enter the central nervous system (CNS), it exerts profound antinociceptive effects in mice and rats .

安全和危害

属性

IUPAC Name |

3-phenylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMWXOYPRCHOGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576942 |

Source

|

| Record name | [1,1'-Biphenyl]-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175691-91-5 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175691-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1'-Biphenyl]-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B66199.png)

![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)